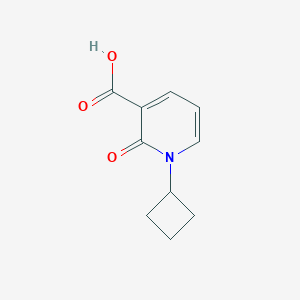
1-Cyclobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
説明
The compound "1-Cyclobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid" is a derivative of dihydropyridine with a cyclobutyl group attached. Dihydropyridines are a class of compounds that have been extensively studied due to their diverse range of biological activities and their use in medicinal chemistry.
Synthesis Analysis
The synthesis of cyclobutane derivatives, which are structurally related to the compound , can be achieved through various methods. One such method is the solid-state photochemical [2 + 2] cycloaddition reaction, which has been used to stereoselectively synthesize cyclobutane derivatives with pyridyl and carboxylic acid functionalities in quantitative yields . Additionally, the synthesis of 2-aminocyclobutane-1-carboxylic acids has been accomplished through enantiodivergent synthetic sequences, indicating the possibility of synthesizing related cyclobutyl compounds with high stereocontrol .
Molecular Structure Analysis
The molecular structure of cyclobutane derivatives and related compounds can be highly rigid due to the presence of the cyclobutane ring. This rigidity is often manifested in the formation of strong intramolecular hydrogen bonds, which can confer a high degree of structural stability to the molecules both in solution and in the gas phase . The cyclobutane ring can act as a structure-promoting unit, influencing the overall conformation of the molecule.
Chemical Reactions Analysis
Cyclobutane derivatives can undergo various chemical reactions. For instance, 1-aryl-1,4-dihydropyridines have been shown to react with dimethyl acetylenedicarboxylate to form complex structures, indicating that the dihydropyridine core can participate in addition reactions to yield novel compounds . Moreover, cyclobut-1-ene-1,2-dicarboxylic acid has demonstrated exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene, which could be relevant for the synthesis of related cyclobutyl compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutane derivatives can be influenced by their molecular structure. For example, the presence of carboxylic acid groups can lead to the formation of hydrogen bond networks, as observed in the crystallization of cyclohexanetricarboxylic acid with bipyridine bases . The cyclobutane ring itself is known to impart a degree of strain to the molecule, which can affect its reactivity and interactions with other chemical entities.
科学的研究の応用
Structural and Chemical Properties
- Hydrogen Bonding Studies : A study by Dobbin et al. (1993) explored hydrogen bonding in compounds related to 1-cyclobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. They synthesized a series of related acids and used 1H NMR spectroscopy and X-ray crystallography to study the hydrogen bonding in these compounds, finding strong intramolecular hydrogen bonds in certain derivatives (Dobbin et al., 1993).
Synthesis and Characterization
- Novel Compound Synthesis : Zhao Jing-gui (2005) synthesized a novel compound similar to this compound, characterizing it through elemental analysis, IR spectrum, and X-ray diffraction. This demonstrates the methodological approaches to synthesizing and studying similar compounds (Zhao Jing-gui, 2005).
Chemical Reactivity
- Reactivity with Other Compounds : Research by Bacchi et al. (2005) on the reactivity of similar compounds under oxidative carbonylation conditions offers insight into the potential reactivity of this compound. They investigated how different substituents affect the formation of various heterocyclic derivatives (Bacchi et al., 2005).
Potential Applications in Material Science
- Material Science Applications : The study of carboxylic acids in secondary aerosols, as researched by Glasius et al. (2000), can provide a framework for understanding the environmental and material science applications of similar carboxylic acids, including this compound (Glasius et al., 2000).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-cyclobutyl-2-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-9-8(10(13)14)5-2-6-11(9)7-3-1-4-7/h2,5-7H,1,3-4H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCQOGBBDXKUQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=CC=C(C2=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701194184 | |
| Record name | 3-Pyridinecarboxylic acid, 1-cyclobutyl-1,2-dihydro-2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701194184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1439900-09-0 | |
| Record name | 3-Pyridinecarboxylic acid, 1-cyclobutyl-1,2-dihydro-2-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1439900-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxylic acid, 1-cyclobutyl-1,2-dihydro-2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701194184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyclobutyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



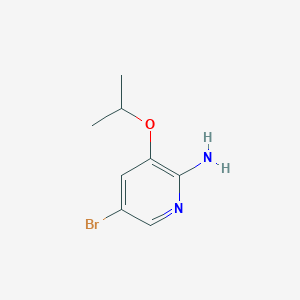
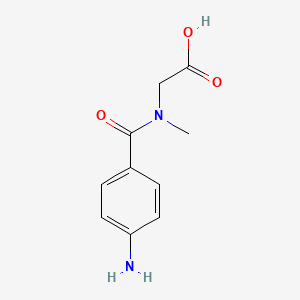
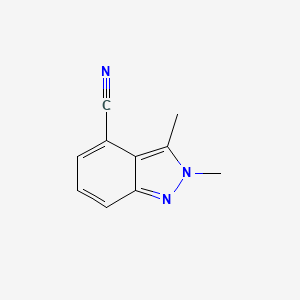

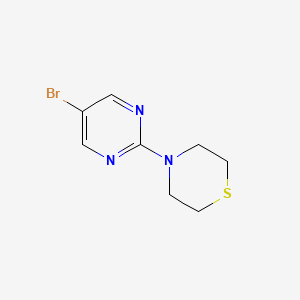
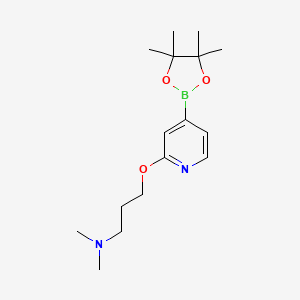

![Benzyl 3-(3,4-dimethylphenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B3032271.png)
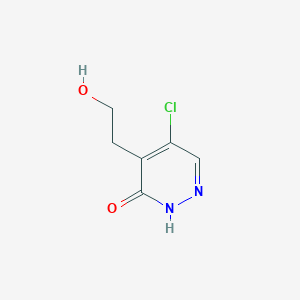
![(3aS,3bR,6aR,7aS)-5-benzyl 2-tert-butyl 6a-(hydroxymethyl)octahydro-1H-cyclopenta[1,2-c:3,4-c']dipyrrole-2,5-dicarboxylate](/img/structure/B3032273.png)

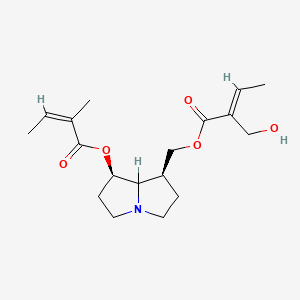
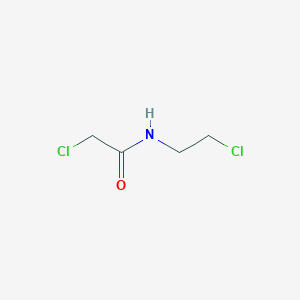
![3-(4-Chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B3032279.png)